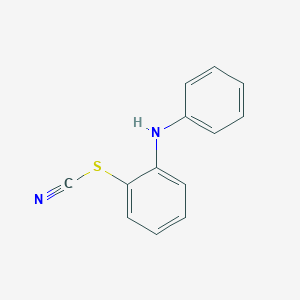

(2-Anilinophenyl) thiocyanate

Description

(2-Anilinophenyl) thiocyanate (CAS: 73908-98-2), also known as [2-oxo-2-(N-phenylanilino)ethyl] thiocyanate, is an aromatic thiocyanate derivative with the molecular formula C₁₅H₁₂N₂OS . Structurally, it consists of a thiocyanate (-SCN) group attached to a diphenylacetamide backbone. This compound is part of a broader class of thiocyanate-containing organic molecules, which are characterized by their reactivity and diverse applications in synthetic chemistry and materials science.

Properties

CAS No. |

15973-81-6 |

|---|---|

Molecular Formula |

C13H10N2S |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

(2-anilinophenyl) thiocyanate |

InChI |

InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |

InChI Key |

CMJVGJCIBWJCTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

Synonyms |

Thiocyanic acid 2-anilinophenyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Thiocyanates

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups | Electrophilicity |

|---|---|---|---|---|

| This compound | C₁₅H₁₂N₂OS | Not reported | Diphenylacetamide, -SCN | Moderate |

| Benzyl thiocyanate | C₈H₇NS | ~25 (liquid) | Benzyl, -SCN | Low |

| 2-(3-Chlorophenyl)-2-oxoethyl | C₁₀H₆ClNOS | 144–148 | Chlorophenyl, ketone, -SCN | High |

| Methyl thiocyanate | C₂H₃NS | - | Aliphatic, -SCN | Very low |

Research Findings and Mechanistic Insights

- Electrophilicity and Reactivity : The thiocyanate group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., Cl, carbonyl) enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions .

- Biological Activity: Aromatic thiocyanates generally exhibit lower acute toxicity than aliphatic analogs due to slower cyanide release.

- Coordination Chemistry : Thiocyanate’s ambidentate nature allows diverse coordination modes (e.g., N- or S-bonded), enabling the synthesis of structurally varied metal-organic frameworks .

Q & A

Q. How can conflicting Hofmeister series interpretations for thiocyanate be reconciled?

- Methodological Answer : Surface-sensitive techniques (e.g., AFM) reveal thiocyanate’s preferential partitioning at interfaces, explaining its dual role as a chaotrope (bulk) and structure-maker (interface). Combining DLS (hydrodynamic radius) and QCM (adsorption kinetics) resolves apparent contradictions .

Applications in Advanced Materials

Q. What role does thiocyanate play in enhancing supercapacitor performance of MoS₂ microflowers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.